2-Bromo-5-(tributylstannyl)pyridine
Overview
Description
2-Bromo-5-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H30BrNSn and a molecular weight of 447.04 g/mol. This compound is characterized by the presence of a bromine atom and a tributylstannyl group attached to a pyridine ring. It is widely used in organic synthesis, particularly in the preparation of various bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(tributylstannyl)pyridine typically involves the reaction of 2-bromopyridine with tributyltin chloride in the presence of a suitable catalyst, such as palladium or nickel. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and contamination.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(tributylstannyl)pyridine undergoes various types of reactions, including:
Oxidation: The bromine atom can be oxidized to form a pyridine-N-oxide derivative.
Reduction: The tributylstannyl group can be reduced to form a stannylated pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles are typically used in the presence of a base, such as triethylamine (Et3N).
Major Products Formed:
Pyridine-N-oxide derivatives: from oxidation reactions.
Stannylated pyridine derivatives: from reduction reactions.
Substituted pyridine derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-5-(tributylstannyl)pyridine is extensively used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: It serves as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological systems, particularly in the development of bioactive compounds.
Medicine: It is employed in the synthesis of anti-viral and anti-cancer drugs due to its biocompatible and efficient nature.
Industry: It is utilized in the production of materials with specific properties, such as optoelectronic materials for OLED applications.
Mechanism of Action
The mechanism by which 2-Bromo-5-(tributylstannyl)pyridine exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The tributylstannyl group can coordinate to metal centers, facilitating various catalytic processes. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as nucleophilic substitution or oxidative addition.
Comparison with Similar Compounds
2-Bromo-5-(tributylstannyl)pyridine is unique in its combination of a bromine atom and a tributylstannyl group on a pyridine ring. Similar compounds include:
5-Bromo-2-(tributylstannyl)pyridine: Similar structure but different position of substituents.
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: Contains trimethylstannyl groups instead of tributylstannyl groups.
These compounds share similarities in their organotin chemistry but differ in their specific substituents and applications.
Properties
IUPAC Name |
(6-bromopyridin-3-yl)-tributylstannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUCQXUSEZANQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BrNSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647312 | |
Record name | 2-Bromo-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008756-65-7 | |
Record name | 2-Bromo-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-(tributylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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